(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
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Overview
Description
The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
is a chemical compound with potential applications in various fields. However, specific details about this compound are not readily available1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. For instance, a study designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one
to evaluate their inhibitory activities against BRD42. However, the specific synthesis process for (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
is not mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. However, the specific molecular structure of(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
is not available in the current resources1.Chemical Reactions Analysis
The chemical reactions involving(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can provide valuable information about its potential uses and safety. However, the specific physical and chemical properties of(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
are not available in the current resources1.Scientific Research Applications
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : A study explored the molecular interaction of an antagonist structurally related to the specified compound with the CB1 cannabinoid receptor. The research involved conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models, providing insights into steric binding interactions and potential antagonist or inverse agonist activities (Shim et al., 2002).
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activity : Research on derivatives structurally similar to the specified compound, focusing on their synthesis and screening for in vitro antimicrobial activity. This study contributes to understanding the potential medical applications of such compounds (Mhaske et al., 2014).
Receptor-Based Mechanism of Action
- CCR5 Receptor Mechanism of Action : An investigation into the mechanism of action of a compound with structural similarities to the specified molecule, targeting the CCR5 receptor. This research is crucial for understanding the receptor-based interactions and potential therapeutic applications (Watson et al., 2005).
Antimicrobial and Antiproliferative Activities
Synthesis and Antimicrobial Activity of Pyridine Derivatives : A study on the synthesis of new compounds related to the specified molecule and their in vitro antimicrobial activity. This research contributes to the development of new antimicrobial agents (Patel et al., 2011).
Antifungal Compound Solubility and Partitioning : A study on a novel potential antifungal compound's solubility and partitioning processes in biologically relevant solvents. This research aids in understanding the pharmacokinetic properties of such compounds (Volkova et al., 2020).
Safety And Hazards
Future Directions
The future directions for research on (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
could include further exploration of its potential applications, detailed studies of its physical and chemical properties, and comprehensive safety evaluations2.
Please note that this analysis is based on the currently available information and may not be comprehensive. Further research and studies are needed to fully understand the properties and potential applications of this compound.
properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3.ClH/c1-10-8-14(17-21-10)15(20)19-6-4-18(5-7-19)9-13-11(2)16-22-12(13)3;/h8H,4-7,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBFFWFSDWVSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride |
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